2-Fluoroadenine-13C2,15N
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Overview
Description
2-Fluoroadenine-13C2,15N is a modified form of adenine, a purine nucleobase that is a building block of DNA and RNA. The incorporation of stable isotopes of carbon and nitrogen in the molecule allows for its use in various scientific applications, including medical, environmental, and industrial research.
Preparation Methods
2-Fluoroadenine-13C2,15N can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound . The process involves diazotation with simultaneous fluorination, typically using hydrofluoric acid or hydrofluoric acid-amine complexes as fluorinating agents . The reaction is carried out under anhydrous conditions to achieve a high purity of at least 98% .
Chemical Reactions Analysis
2-Fluoroadenine-13C2,15N undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure.
Common Reagents and Conditions: Hydrofluoric acid, hydrofluoric acid-amine complexes, and anhydrous conditions are commonly used.
Major Products: The reactions typically yield derivatives of 2-Fluoroadenine with modified functional groups.
Scientific Research Applications
2-Fluoroadenine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a labelled compound to study nucleic acid structure and metabolic pathways.
Biology: Acts as an antimetabolite in laboratory biological research for counterselection of wildtype bacterial or eukaryotic genes.
Medicine: Employed in gene therapy for human malignancy and as an inhibitor of blood-platelet adhesion
Industry: Utilized in the synthesis of pharmaceutical drugs and other industrial applications.
Mechanism of Action
2-Fluoroadenine-13C2,15N exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .
Comparison with Similar Compounds
2-Fluoroadenine-13C2,15N is unique due to its incorporation of stable isotopes of carbon and nitrogen, which allows for its use in various scientific applications. Similar compounds include:
2-Fluoroadenine: A toxic adenine antimetabolite used in laboratory biological research.
Fludarabine: An adenine nucleoside analogue used in the treatment of hematological malignancies.
5-Fluoroorotic Acid: Used in counterselection of wildtype bacterial genes.
These compounds share similar structures and functions but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C5H4FN5 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |
InChI Key |
WKMPTBDYDNUJLF-CTEGUFHBSA-N |
Isomeric SMILES |
C1=[15N][13C]2=NC(=NC(=[13C]2N1)N)F |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)F |
Origin of Product |
United States |
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